[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
6-Azauridine 5’-triphosphate is a nucleotide analog similar to uridine triphosphate. This compound is known for its unique structure, which includes a 6-azapyrimidine core, making it an interesting subject for biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azauridine 5’-triphosphate typically involves the modification of uridine triphosphate. One common method includes the enzymatic incorporation of the corresponding triphosphates, where a thiophene ring is conjugated at the 5-position to enhance enzymatic incorporation . The reaction conditions often involve the use of T7 RNA polymerase for in vitro transcription .
Industrial Production Methods
Industrial production methods for 6-Azauridine 5’-triphosphate are not widely documented.
Chemical Reactions Analysis
Types of Reactions
6-Azauridine 5’-triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside core.
Common Reagents and Conditions
Common reagents used in the reactions involving 6-Azauridine 5’-triphosphate include various polymerases for enzymatic incorporation, as well as thiophene for conjugation at the 5-position .
Major Products Formed
The major products formed from these reactions are typically modified RNA constructs that incorporate the 6-Azauridine 5’-triphosphate, which can be used for further biochemical assays .
Scientific Research Applications
6-Azauridine 5’-triphosphate has several scientific research applications:
Mechanism of Action
6-Azauridine 5’-triphosphate exerts its effects by incorporating into RNA during transcription, thereby interfering with RNA synthesis. It is known to inhibit uridine monophosphate synthase, affecting pyrimidine biosynthesis and cellular nucleic acid levels . This mechanism contributes to its antitumor and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
6-Azauridine: The parent compound, known for its antitumor and antiviral properties.
Uridine Triphosphate: A naturally occurring nucleotide that 6-Azauridine 5’-triphosphate is analogous to.
6-Azauridine Triphosphate Ammonium: Another nucleotide analog similar to 6-Azauridine 5’-triphosphate.
Uniqueness
Its ability to interfere with pyrimidine biosynthesis and RNA synthesis makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C8H14N3O15P3 |
---|---|
Molecular Weight |
485.13 g/mol |
IUPAC Name |
[[5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18) |
InChI Key |
NCKFQXVRKKNRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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